molecular formula C23H19ClFN3O3S B11330233 Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(2-chloro-6-fluorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(2-chloro-6-fluorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11330233
M. Wt: 471.9 g/mol
InChI Key: ZNAWDRMADVBZRO-UHFFFAOYSA-N
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Description

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(2-chloro-6-fluorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and various substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(2-chloro-6-fluorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and nitriles under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(2-chloro-6-fluorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(2-chloro-6-fluorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(2-chloro-6-fluorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives with different substituents, such as:

  • Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(2-chloro-6-methylphenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate
  • Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(2-chloro-6-bromophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Uniqueness

The uniqueness of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(2-chloro-6-fluorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H19ClFN3O3S

Molecular Weight

471.9 g/mol

IUPAC Name

ethyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chloro-6-fluorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C23H19ClFN3O3S/c1-2-31-23(30)20-18(19-15(24)9-6-10-16(19)25)14(11-26)22(32-12-17(27)29)28-21(20)13-7-4-3-5-8-13/h3-10,18,28H,2,12H2,1H3,(H2,27,29)

InChI Key

ZNAWDRMADVBZRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C=CC=C2Cl)F)C#N)SCC(=O)N)C3=CC=CC=C3

Origin of Product

United States

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